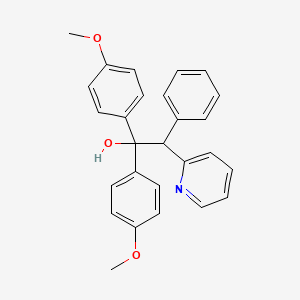
1,1-Di(4-methoxyphenyl)-2-phenyl-2-(2-pyridyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Di(4-methoxyphenyl)-2-phenyl-2-(2-pyridyl)ethanol is an organic compound that features a complex structure with multiple aromatic rings and functional groups
Preparation Methods
The synthesis of 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(2-pyridyl)ethanol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate is then reacted with 2-pyridinecarboxaldehyde under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium hydroxide.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1,1-Di(4-methoxyphenyl)-2-phenyl-2-(2-pyridyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohols or alkanes.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like bromine or nitric acid to form halogenated or nitrated derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon, aluminum chloride), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1,1-Di(4-methoxyphenyl)-2-phenyl-2-(2-pyridyl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(2-pyridyl)ethanol involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
1,1-Di(4-methoxyphenyl)-2-phenyl-2-(2-pyridyl)ethanol can be compared with similar compounds such as:
1,1-Di(4-bromophenyl)-2-phenyl-2-(2-pyridyl)ethanol: This compound has bromine substituents instead of methoxy groups, which can significantly alter its chemical reactivity and biological activity.
1,1-Di(4-cyanophenyl)-2-phenyl-2-(2-pyridyl)ethanol: The presence of cyano groups can enhance the compound’s electron-withdrawing properties, affecting its interactions in chemical and biological systems.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
56501-71-4 |
|---|---|
Molecular Formula |
C27H25NO3 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
1,1-bis(4-methoxyphenyl)-2-phenyl-2-pyridin-2-ylethanol |
InChI |
InChI=1S/C27H25NO3/c1-30-23-15-11-21(12-16-23)27(29,22-13-17-24(31-2)18-14-22)26(20-8-4-3-5-9-20)25-10-6-7-19-28-25/h3-19,26,29H,1-2H3 |
InChI Key |
QMUOMZKFZQRYAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C(C3=CC=CC=C3)C4=CC=CC=N4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



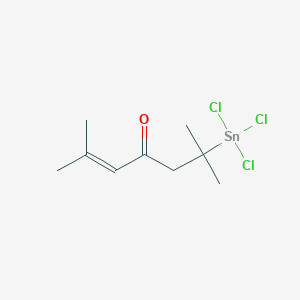
![2-Azabicyclo[3.1.0]hex-2-ene, 1-methyl-3-phenyl-](/img/structure/B14622884.png)
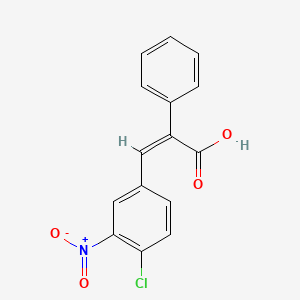
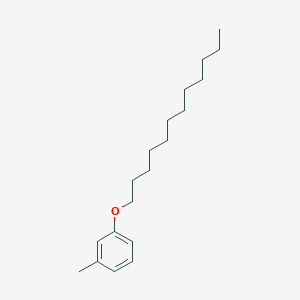

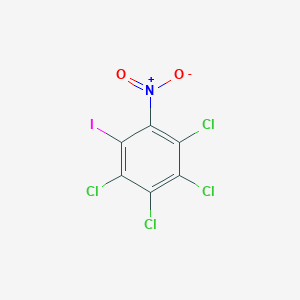

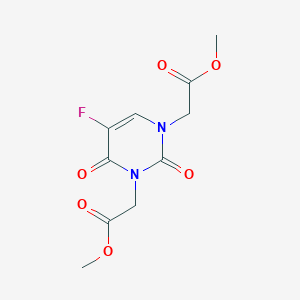
![1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14622927.png)

methanone](/img/structure/B14622956.png)

![9-chloro-3H-imidazo[4,5-f]quinoline](/img/structure/B14622958.png)
